N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide
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Overview
Description
N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a morpholine sulfonyl group, and a methylamino acetamide moiety. Its distinct structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine to form 4-chloro-3-(morpholine-4-sulfonyl)nitrobenzene. This intermediate is then reduced to 4-chloro-3-(morpholine-4-sulfonyl)aniline, which is subsequently reacted with methylamine and acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present in intermediates) to an amino group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-acetamide
- N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(ethylamino)acetamide
Uniqueness
N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C13H18ClN3O4S |
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Molecular Weight |
347.82 g/mol |
IUPAC Name |
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C13H18ClN3O4S/c1-15-9-13(18)16-10-2-3-11(14)12(8-10)22(19,20)17-4-6-21-7-5-17/h2-3,8,15H,4-7,9H2,1H3,(H,16,18) |
InChI Key |
ZUQZCMMIIYGAIH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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